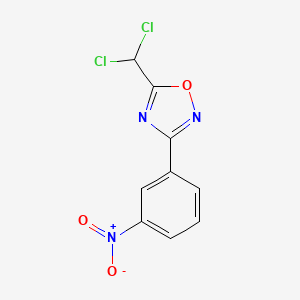

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as DCNP, is an organic compound with a wide range of applications in scientific research. It is a type of heterocyclic compound, which is a ring-shaped molecule composed of at least two different elements. DCNP is used in various fields of research, including medicinal chemistry, biochemistry, and pharmaceutical sciences. Its structure and properties make it an ideal compound for use in laboratory experiments.

Applications De Recherche Scientifique

Discovery of Long-Acting, Peripherally Selective Inhibitor A novel nitrocatechol-substituted heterocycle, designed and evaluated for its ability to inhibit catechol-O-methyltransferase (COMT), showed promising results with activity comparable to entacapone and lower toxicity. This compound, identified as a long-acting, purely peripheral inhibitor, is under clinical evaluation as an adjunct to L-Dopa therapy for Parkinson's disease (Kiss et al., 2010).

Structural Analysis

Crystal Structure Analysis The structure of a related compound, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, was analyzed through crystallography, revealing specific dihedral angles and hydrogen bonds. This offers insights into the compound's molecular structure, which could be useful for further research and application development (Fun et al., 2010).

Chemical Reactivity and Applications

Synthesis of Difluoromethylene-containing Compounds The reactivity of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate was studied, leading to the production of various difluoromethylenated 1,2,4-oxadiazole-containing compounds. This demonstrates the potential for chemical modifications and the generation of compounds with varied properties (Yang et al., 2007).

Selective Reduction for Synthesis of Aminophenyl-Oxadiazoles A method for selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles to synthesize (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines was developed. These amines are highlighted as promising monomers for oxidative and radical polymerizations, indicating potential applications in polymer science (Tarasenko et al., 2017).

Corrosion Inhibition

Inhibition of Mild Steel Corrosion Oxadiazole derivatives were tested for their efficiency in inhibiting mild steel corrosion in hydrochloric acid solution. The study used various techniques, including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization, demonstrating significant corrosion inhibition efficiency. This positions oxadiazole derivatives as potential agents for corrosion protection in industrial applications (Kalia et al., 2020).

Propriétés

IUPAC Name |

5-(dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O3/c10-7(11)9-12-8(13-17-9)5-2-1-3-6(4-5)14(15)16/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOMJJFPJLSWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674977 | |

| Record name | 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

905107-54-2 | |

| Record name | 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

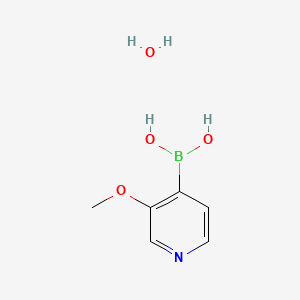

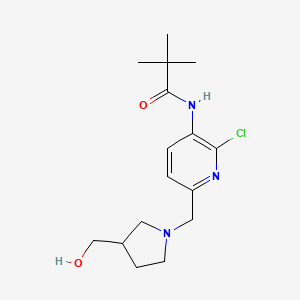

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)

![4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393397.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393399.png)

![6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine](/img/structure/B1393400.png)